7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione involves the reaction of theophylline with 2,3-dihydroxypropylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted purines .
Scientific Research Applications
7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: The compound is studied for its effects on cellular respiration and enzyme inhibition.
Medicine: It is used in the development of bronchodilator drugs for treating respiratory conditions.
Industry: The compound is used in the formulation of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione involves its interaction with adenosine receptors in the respiratory system. By inhibiting these receptors, the compound promotes bronchodilation and improves airflow in the lungs. It also inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP, which further enhances its bronchodilator effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative with similar bronchodilator properties.
Aminophylline: A compound that combines theophylline with ethylenediamine to enhance its solubility and efficacy.
Caffeine: A well-known stimulant that also belongs to the xanthine class of compounds
Uniqueness
7-(2,3-Dihydroxy-propyl)-1,3-dimethyl-8-m-tolylamino-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as both a bronchodilator and a phosphodiesterase inhibitor makes it particularly effective in treating respiratory conditions .
Properties
CAS No. |
476481-67-1 |
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Molecular Formula |
C17H21N5O4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(3-methylanilino)purine-2,6-dione |
InChI |
InChI=1S/C17H21N5O4/c1-10-5-4-6-11(7-10)18-16-19-14-13(22(16)8-12(24)9-23)15(25)21(3)17(26)20(14)2/h4-7,12,23-24H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
IIZXXXHROOXRIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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